molecular formula C18H24N4O2 B4580105 4-{[[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl](methyl)amino]methyl}-1-ethyl-2-pyrrolidinone

4-{[[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl](methyl)amino]methyl}-1-ethyl-2-pyrrolidinone

Cat. No. B4580105
M. Wt: 328.4 g/mol
InChI Key: QKWNEIAHHAOTRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl](methyl)amino]methyl}-1-ethyl-2-pyrrolidinone is a useful research compound. Its molecular formula is C18H24N4O2 and its molecular weight is 328.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.18992602 g/mol and the complexity rating of the compound is 414. The solubility of this chemical has been described as >49.3 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

1,3,4-Oxadiazole derivatives are synthesized through various methods, showing versatility in chemical reactions and potential for producing compounds with significant biological activities. For instance, the synthesis of 1,3,4-oxadiazoles and pyridopyridazines through reactions involving cyanoacetohydrazide and diethyl monoimidic malonate demonstrates the chemical reactivity of these compounds and their potential as precursors for more complex molecules (Elnagdi et al., 1988). Such synthetic routes open doors to exploring new compounds for scientific research applications, including drug discovery.

Antimicrobial and Antitubercular Activities

Compounds bearing the 1,3,4-oxadiazole moiety have been evaluated for their antimicrobial and antitubercular activities. A study demonstrates the synthesis of 1,3,4-oxadiazolopyrrolidin-2-ones and their biological activity predictions, indicating potential applications in developing new antimicrobial agents (Kharchenko et al., 2008). Another example is the synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide, showing good to moderate antimicrobial activity, suggesting the potential of these compounds in therapeutic applications (Bayrak et al., 2009).

Corrosion Inhibition

The derivatives of 1,3,4-oxadiazole also find applications in corrosion inhibition, demonstrating the versatility of these compounds beyond biological activities. For instance, benzimidazole-bearing 1,3,4-oxadiazoles have been studied for their ability to inhibit corrosion in mild steel in acidic conditions, showing promising results and indicating their potential industrial applications (Ammal et al., 2018).

Anticancer Activity

Research on 1,3,4-oxadiazole derivatives has extended into the field of oncology, where these compounds are evaluated for their anticancer activities. Synthesis and evaluation of substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents provide a foundation for developing new therapeutic agents targeting cancer (Redda & Gangapuram, 2007).

properties

IUPAC Name

4-[[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl-methylamino]methyl]-1-ethylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-3-22-12-15(10-18(22)23)11-21(2)13-17-19-16(20-24-17)9-14-7-5-4-6-8-14/h4-8,15H,3,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWNEIAHHAOTRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(CC1=O)CN(C)CC2=NC(=NO2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24785098
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl](methyl)amino]methyl}-1-ethyl-2-pyrrolidinone
Reactant of Route 2
Reactant of Route 2
4-{[[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl](methyl)amino]methyl}-1-ethyl-2-pyrrolidinone
Reactant of Route 3
Reactant of Route 3
4-{[[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl](methyl)amino]methyl}-1-ethyl-2-pyrrolidinone
Reactant of Route 4
Reactant of Route 4
4-{[[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl](methyl)amino]methyl}-1-ethyl-2-pyrrolidinone
Reactant of Route 5
Reactant of Route 5
4-{[[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl](methyl)amino]methyl}-1-ethyl-2-pyrrolidinone
Reactant of Route 6
Reactant of Route 6
4-{[[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl](methyl)amino]methyl}-1-ethyl-2-pyrrolidinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.